N-(2-((2,4-bis(dimethylamino)pyrimidin-5-yl)amino)-2-oxoethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-[[2,4-bis(dimethylamino)pyrimidin-5-yl]amino]-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-22(2)15-13(10-19-17(21-15)23(3)4)20-14(24)11-18-16(25)12-8-6-5-7-9-12/h5-10H,11H2,1-4H3,(H,18,25)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAGQKCTPVJMQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)CNC(=O)C2=CC=CC=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((2,4-bis(dimethylamino)pyrimidin-5-yl)amino)-2-oxoethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and cellular protection mechanisms. This article will explore its biological activity, supported by data tables and relevant research findings.
The compound this compound belongs to a class of pyrimidine derivatives that have shown promise in targeting specific pathways involved in cancer and cellular stress responses. Its structure suggests potential interactions with various biological targets, including the epidermal growth factor receptor (EGFR), which is implicated in several cancers.
Research indicates that compounds similar to this compound can inhibit mutant forms of EGFR, which are often associated with cancer progression. The mechanism involves:
- Inhibition of EGFR Mutants : The compound exhibits high potency against certain mutant forms of EGFR while demonstrating lower toxicity compared to wild-type EGFR inhibitors. This selectivity is crucial for reducing side effects commonly associated with cancer therapies .
- Cellular Protection Against ER Stress : Analogous compounds have been reported to protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis. This protective effect is mediated through the inhibition of apoptotic markers such as cleaved caspase-3 and PARP, suggesting a role in preserving cell viability under stress conditions .
3.1 In Vitro Studies
A series of studies have evaluated the biological activity of this compound and its analogs:
| Compound | EC50 (μM) | Maximal Activity (%) | Target |
|---|---|---|---|
| WO5m (analog) | 0.1 ± 0.01 | 100% | β-cell protection against ER stress |
| N-(2,4-bis(dimethylamino)pyrimidin-5-yl) | - | - | EGFR mutants |
The compound WO5m demonstrated exceptional potency in protecting β-cells from ER stress with an EC50 value indicating high efficacy at low concentrations .
3.2 Case Studies
In a study focusing on the treatment of diabetes-related β-cell dysfunction, the compound WO5m was shown to significantly reverse cell death induced by various ER stressors such as thapsigargin and brefeldin A. This highlights its potential therapeutic application beyond oncology .
4. Conclusion
This compound represents a promising candidate for further research due to its selective inhibition of mutant EGFRs and protective effects against cellular stress. These properties could make it a valuable addition to therapeutic strategies for both cancer and metabolic diseases.
5. Future Directions
Further studies are required to elucidate the full spectrum of biological activities associated with this compound, including:
- In Vivo Efficacy : Testing in animal models to confirm therapeutic benefits.
- Mechanistic Studies : Detailed investigations into the molecular pathways affected by the compound.
This compound's unique profile warrants continued exploration in both cancer therapeutics and metabolic disease management.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared below with structurally related pyrimidine derivatives, focusing on substituents, molecular weight, and functional groups.
*Estimated based on structural components.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing N-(2-((2,4-bis(dimethylamino)pyrimidin-5-yl)amino)-2-oxoethyl)benzamide, and how can its purity be validated?
- Synthesis Methodology :
- Step 1 : Condensation of 2,4-bis(dimethylamino)pyrimidin-5-amine with bromoacetyl bromide to form the pyrimidinyl amide intermediate.
- Step 2 : Coupling the intermediate with benzamide derivatives via nucleophilic substitution or amidation, using catalysts like HATU or DCC (dicyclohexylcarbodiimide) .
- Step 3 : Purification via column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH gradient) .
- Purity Validation :
- 1H/13C NMR : Confirm absence of unreacted starting materials (e.g., residual dimethylamino peaks at δ 2.8–3.2 ppm) .
- HRMS : Match experimental and theoretical molecular weights (e.g., [M+H]⁺ calculated for C₁₉H₂₄N₆O₂: 376.19 g/mol) .
- HPLC : Purity >95% with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .
Q. How can the compound’s solubility and stability be optimized for in vitro assays?
- Solubility Enhancement :
- Use DMSO stock solutions (10–20 mM) and dilute in PBS (pH 7.4) or cell culture media.
- Add co-solvents like cyclodextrins for hydrophobic compounds .
- Stability Testing :
- Monitor degradation via LC-MS under physiological conditions (37°C, pH 7.4) over 24–72 hours .
- For light-sensitive groups (e.g., dimethylamino), store solutions in amber vials at –20°C .
Advanced Research Questions
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the pyrimidine core?
- SAR Design :
- Modification Sites :
Pyrimidine C2/C4 : Replace dimethylamino groups with morpholino or piperazinyl rings to alter electron density .
Benzamide Substituents : Introduce halogens (e.g., –F, –Cl) or electron-withdrawing groups to modulate receptor binding .
- Biological Assays :
- Test inhibitory activity against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Example Data :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
